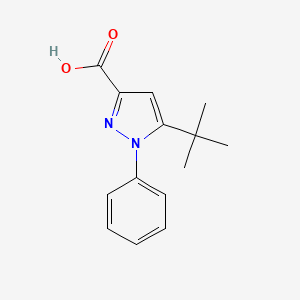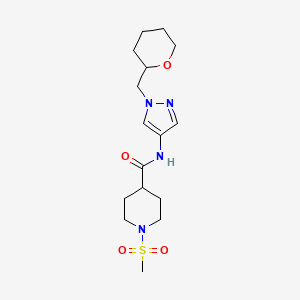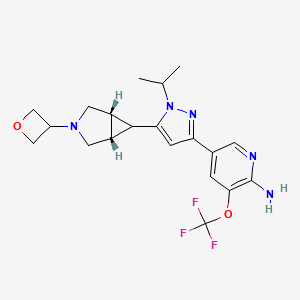![molecular formula C18H18N2O3S B2626390 N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251556-23-6](/img/structure/B2626390.png)
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine carboxamides are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carboxamide group, which is a functional group derived from carboxylic acid where the hydroxyl group has been replaced by an amide group .
Synthesis Analysis
Pyridine dicarboxamide ligands have been synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .Molecular Structure Analysis
The molecular structure of pyridine carboxamides can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum can provide information about functional groups present in the molecule, the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule, and the mass spectrum can provide information about the molecular weight of the compound .Chemical Reactions Analysis
Pyridine carboxamides can undergo various chemical reactions. For example, they can react with copper (II) acetate monohydrate to give tricopper (II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamides can be analyzed using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule, the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule, and the mass spectrum can provide information about the molecular weight of the compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems were synthesized, showcasing the versatility of thieno[2,3-b]pyridine carboxamides as synthons for fused polyheterocyclic systems (Bakhite et al., 2005).
- Research into 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moieties revealed compounds expected to possess hypertensive activity, illustrating the chemical's potential for further pharmaceutical exploration (Kumar & Mashelker, 2007).
- A study on pyridothienopyrimidines and pyridothienotriazines demonstrated their antimicrobial activities, highlighting the potential biomedical applications of these compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
- Structural modifications of thiazolo[3,2-a]pyrimidines were investigated, revealing changes in supramolecular aggregation and providing insights into their conformational features, which could influence the design of compounds with desired properties (Nagarajaiah & Begum, 2014).
Potential Antiviral Applications
- A novel series of 2-aryl-2-hydroxyethylamine substituted 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides were identified as potent antivirals against human herpesviruses, demonstrating broad-spectrum inhibition of herpesvirus polymerases with high specificity compared to human DNA polymerases. This highlights the potential antiviral applications of compounds within this chemical family (Schnute et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-20-13-7-8-24-16(13)15(21)14(18(20)23)17(22)19-12-6-5-10(2)9-11(12)3/h5-9,21H,4H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAVIWWRNMQVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)




![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)



![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)
![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)
